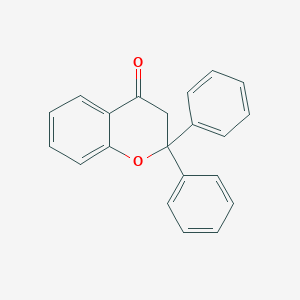
2-(dibromomethyl)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dibromomethyl)anthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two bromomethyl groups attached to the anthraquinone core, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)anthra-9,10-quinone typically involves the bromination of 9,10-anthraquinone. The process can be carried out using bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a catalyst in a solvent system is scaled up, and the product is purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The anthraquinone core can be oxidized to form various quinone derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Hydroxymethyl or aminomethyl anthraquinones.
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
科学的研究の応用
2-(dibromomethyl)anthra-9,10-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-(dibromomethyl)anthra-9,10-quinone involves its interaction with cellular components. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress and cell death.
Molecular Targets and Pathways:
Proteins: Covalent modification of thiol groups in enzymes.
DNA: Alkylation of nucleophilic sites leading to DNA damage.
Pathways: Induction of apoptosis through ROS generation and mitochondrial dysfunction.
類似化合物との比較
- 2-Bromomethyl-9,10-anthraquinone
- 9,10-Anthraquinone
- 2,3-Dibromomethyl-9,10-anthraquinone
Comparison: 2-(dibromomethyl)anthra-9,10-quinone is unique due to the presence of two bromomethyl groups, which enhance its reactivity compared to 2-Bromomethyl-9,10-anthraquinone. The additional bromine atoms increase the compound’s ability to undergo substitution reactions and interact with biological targets. Compared to 9,10-anthraquinone, the dibromomethyl derivative exhibits higher chemical reactivity and potential biological activity.
特性
分子式 |
C15H8Br2O2 |
|---|---|
分子量 |
380.03g/mol |
IUPAC名 |
2-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7,15H |
InChIキー |
KMINCYHZTSCUET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(3-Methyl-2-butenyl)-2,3-diphenyl-2-cyclopropen-1-yl]benzene](/img/structure/B514964.png)

![Hydroxy(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-15-yl)azane oxide](/img/structure/B514969.png)
![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}-1,3-benzodioxole](/img/structure/B514971.png)






